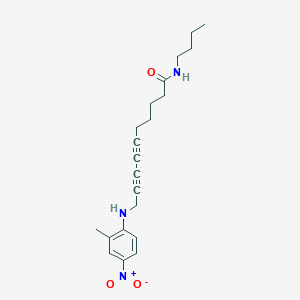
N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butyl group, a nitroaniline moiety, and a diynamide linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide typically involves a multi-step process. The initial step often includes the preparation of 2-methyl-4-nitroaniline, which can be synthesized through nitration of 2-methylaniline. The subsequent steps involve the formation of the diynamide linkage and the attachment of the butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butyl group or the nitroaniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can interact with biological molecules, potentially inhibiting or modulating their activity. The diynamide linkage may also play a role in the compound’s overall biological activity by affecting its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-4-nitroaniline: Shares the nitroaniline moiety but lacks the diynamide linkage.
2-Methyl-4-nitroaniline: Similar nitroaniline structure but without the butyl group and diynamide linkage.
N-Benzyl-2-methyl-4-nitroaniline: Contains a benzyl group instead of a butyl group.
Uniqueness
N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide is unique due to its specific combination of functional groups and linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
193463-86-4 |
|---|---|
Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide |
InChI |
InChI=1S/C21H27N3O3/c1-3-4-15-23-21(25)12-10-8-6-5-7-9-11-16-22-20-14-13-19(24(26)27)17-18(20)2/h13-14,17,22H,3-4,6,8,10,12,15-16H2,1-2H3,(H,23,25) |
InChI Key |
UVLXUAXLUDKRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCCC#CC#CCNC1=C(C=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


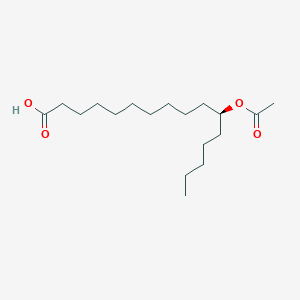
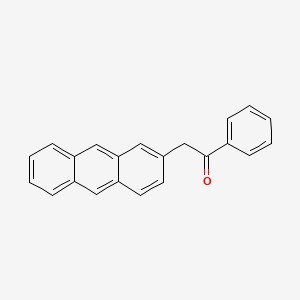
![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)

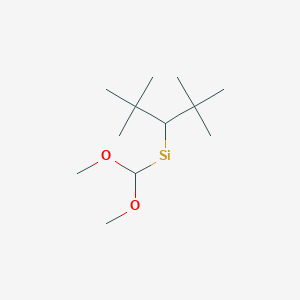
![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
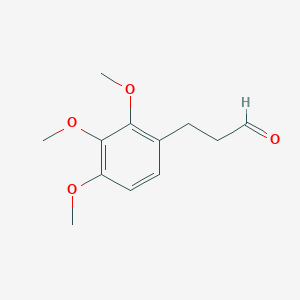
![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
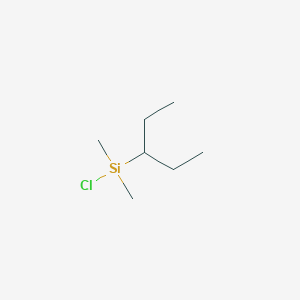
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
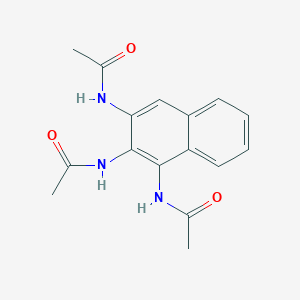
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
